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Compound of Interest

Compound Name: Remlifanserin

Cat. No.: B15616185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Remlifanserin, also known as ACP-204, is a novel, selective serotonin 5-HT2A receptor

inverse agonist currently under investigation for the treatment of neuropsychiatric disorders,

including psychosis associated with Alzheimer's disease.[1][2] Developed by Acadia

Pharmaceuticals, it represents a potential advancement over earlier therapies with a profile that

suggests improved potency and selectivity. This technical guide provides a comprehensive

overview of the chemical structure and physicochemical properties of Remlifanserin, along

with detailed methodologies for key experimental assessments and visualizations of its

mechanism of action and experimental workflows.

Chemical Structure and Physicochemical Properties
Remlifanserin is a synthetic small molecule with a complex chemical structure designed for

high-affinity and selective binding to the 5-HT2A receptor. Its key identifiers and

physicochemical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

3-[(4-

cyclopropoxyphenyl)methyl]-1-

[(2,4-difluorophenyl)methyl]-1-

(1-methylpiperidin-4-yl)urea

[1]

Other Names ACP-204 [1]

CAS Number 2289704-13-6 [1]

Molecular Formula C24H29F2N3O2 [1]

Molecular Weight 429.51 g/mol [1]

SMILES

CN1CCC(CC1)N(CC2=C(C=C

(C=C2)F)F)C(=O)NCC3=CC=

C(C=C3)OC4CC4

[1]

InChI Key
UYRCLXJMWZFKDG-

UHFFFAOYSA-N
[1]

Appearance Solid MedChemExpress Data

Solubility Soluble in DMSO MedChemExpress Data

Storage

Powder: -20°C for 3 years, 4°C

for 2 years. In solvent: -80°C

for 6 months, -20°C for 1

month.

MedChemExpress Data

Experimental Protocols
Physicochemical Property Determination
Aqueous Solubility

The aqueous solubility of a compound like Remlifanserin is a critical parameter influencing its

absorption and bioavailability. Standard methods for its determination include the shake-flask

method and kinetic solubility assays.

Shake-Flask Method (Thermodynamic Solubility):
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An excess amount of the solid compound is added to a known volume of aqueous buffer

at a specific pH (e.g., pH 7.4 phosphate-buffered saline).

The suspension is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C)

for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

The suspension is then filtered to remove any undissolved solid.

The concentration of the dissolved compound in the filtrate is determined using a suitable

analytical method, such as high-performance liquid chromatography (HPLC) with UV

detection.

Kinetic Solubility Assay:

A concentrated stock solution of the compound is prepared in an organic solvent, typically

dimethyl sulfoxide (DMSO).

A small aliquot of the stock solution is added to the aqueous buffer.

The formation of a precipitate is monitored over a short period. The highest concentration

at which no precipitate is observed is considered the kinetic solubility. Turbidity can be

measured using a nephelometer.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which

affects its ability to cross cell membranes.

Shake-Flask Method:

A solution of the compound is prepared in one of the two immiscible phases (n-octanol or

water).

Equal volumes of pre-saturated n-octanol and pre-saturated water are added to a flask

containing a known amount of the compound.

The mixture is shaken vigorously to allow for partitioning of the compound between the

two phases and then allowed to separate.
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The concentration of the compound in each phase is determined by a suitable analytical

method (e.g., HPLC-UV).

LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to

the concentration in the aqueous phase.

In Vitro Pharmacological Assays
5-HT2A Receptor Binding Assay

This assay is used to determine the affinity of Remlifanserin for the 5-HT2A receptor.

Membrane Preparation:

Cells stably expressing the human 5-HT2A receptor or brain tissue rich in these receptors

(e.g., frontal cortex) are homogenized in a cold buffer.

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

The supernatant is then centrifuged at high speed to pellet the cell membranes.

The membrane pellet is washed and resuspended in an appropriate assay buffer.

Radioligand Binding:

A constant concentration of a radiolabeled ligand that binds to the 5-HT2A receptor (e.g.,

[3H]ketanserin) is incubated with the membrane preparation.

Increasing concentrations of the unlabeled test compound (Remlifanserin) are added to

compete with the radioligand for binding to the receptor.

Non-specific binding is determined in the presence of a high concentration of a known 5-

HT2A antagonist.

After incubation to reach equilibrium, the bound and free radioligand are separated by

rapid filtration through glass fiber filters.

The radioactivity retained on the filters is measured using a scintillation counter.
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The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be

calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assays
DOI-Induced Head-Twitch Response (HTR) in Mice

This is a behavioral model used to assess the in vivo efficacy of 5-HT2A receptor antagonists

and inverse agonists.

Animals: Male C57BL/6 mice are commonly used.

Procedure:

Animals are habituated to the testing environment.

Remlifanserin or vehicle is administered at various doses via a specific route (e.g., oral

gavage or intraperitoneal injection).

After a predetermined pretreatment time, a 5-HT2A receptor agonist, such as (±)-1-(2,5-

dimethoxy-4-iodophenyl)-2-aminopropane (DOI), is administered to induce the head-twitch

response.

The number of head twitches is observed and counted for a specific period (e.g., 30

minutes) by a trained observer blinded to the treatment conditions.

A reduction in the number of DOI-induced head twitches by Remlifanserin indicates its 5-

HT2A receptor antagonist/inverse agonist activity.

MK-801-Induced Hyperlocomotion in Mice

This model is used to evaluate the antipsychotic-like potential of compounds.

Animals: Male BALB/c or other appropriate mouse strains are used.

Procedure:
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Mice are habituated to an open-field arena.

Remlifanserin or vehicle is administered.

After the pretreatment period, the NMDA receptor antagonist MK-801 (dizocilpine) is

administered to induce hyperlocomotion.

The locomotor activity of the mice (e.g., distance traveled, rearing frequency) is recorded

for a set duration using an automated activity monitoring system.

Attenuation of MK-801-induced hyperlocomotion by Remlifanserin suggests potential

antipsychotic efficacy.

Mechanism of Action and Experimental Workflows
5-HT2A Receptor Signaling Pathway
Remlifanserin acts as an inverse agonist at the 5-HT2A receptor. This means that it not only

blocks the action of the endogenous agonist serotonin but also reduces the receptor's basal,

constitutive activity. The canonical signaling pathway of the 5-HT2A receptor involves the

Gq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium,

and DAG activates protein kinase C (PKC). By stabilizing the inactive conformation of the

receptor, Remlifanserin attenuates this signaling cascade.
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5-HT2A Receptor Inverse Agonist Signaling Pathway

In Vitro Receptor Binding Assay Workflow
The process of determining the binding affinity of Remlifanserin for the 5-HT2A receptor can

be visualized as a sequential workflow.
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Workflow for In Vitro 5-HT2A Receptor Binding Assay

In Vivo Behavioral Studies Workflow
The general workflow for conducting in vivo behavioral studies to assess the efficacy of

Remlifanserin involves several key steps from animal preparation to data analysis.
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General Workflow for In Vivo Behavioral Studies

Conclusion
Remlifanserin is a promising drug candidate with a well-defined chemical structure and a

mechanism of action centered on its potent and selective inverse agonism at the 5-HT2A

receptor. The experimental protocols outlined in this guide provide a framework for the

characterization of its physicochemical and pharmacological properties. Further preclinical and

clinical studies will continue to elucidate its full therapeutic potential and safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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